molecular formula C10H16O4 B13187439 Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Katalognummer: B13187439
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: OQCWUKFUDOUDPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ester with a methoxy group and a spirocyclic precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Oxaspiro[2.5]octane: A similar spiro compound with a different functional group.

    Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate: A closely related compound with an additional methyl group.

    1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-: Another spiro compound with different substituents.

Uniqueness

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C10H16O4

Molekulargewicht

200.23 g/mol

IUPAC-Name

methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-12-7-4-3-5-10(6-7)8(14-10)9(11)13-2/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

OQCWUKFUDOUDPJ-UHFFFAOYSA-N

Kanonische SMILES

COC1CCCC2(C1)C(O2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.